6,8-Dibromo-2-(4-morpholinophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,8-Dibromo-2-(4-morpholinophenyl)quinoline (DBMQ) is a synthetic quinoline derivative that has recently been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound that is composed of a quinoline ring system with two bromine atoms and a morpholine substituent. DBMQ is a highly versatile compound that has been used in a variety of applications, including its use as an inhibitor of enzymes, a fluorescent probe for biological sensing, and as a potential therapeutic agent.
Scientific Research Applications
Synthesis and Chemical Properties
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde has been used as a synthon in the development of novel pyrazoloquinolines through reactions with arylhydrazine hydrochlorides, showcasing its utility in the synthesis of complex heterocyclic compounds with potential pharmacological activities (Maluleka & Mphahlele, 2013).
Photophysical and Biomolecular Binding Properties
New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines synthesized via the Buchwald–Hartwig amination demonstrated notable photophysical properties and strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating their potential in bioimaging and as DNA-binding agents (Bonacorso et al., 2018).
Biological Activities
A study on substituted quinoline and tetrahydroquinolines explored their antiproliferative and cytotoxic properties against various cancer cell lines, revealing that some derivatives exhibit significant in vitro antiproliferative activity, with potential as anticancer agents (Köprülü et al., 2021). This suggests the importance of 6,8-dibromo-2-(4-morpholinophenyl)quinoline derivatives in medicinal chemistry for the development of new therapeutic agents.
Catalysis and Material Science
The utility of quinolines in catalysis and material science is highlighted through the development of o-quinone-based catalysts for oxidative dehydrogenation of tetrahydroquinolines, producing medicinally relevant quinolines under ambient conditions. This showcases the potential of quinoline derivatives in the synthesis and modification of pharmacophores (Wendlandt & Stahl, 2014).
properties
IUPAC Name |
4-[4-(6,8-dibromoquinolin-2-yl)phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Br2N2O/c20-15-11-14-3-6-18(22-19(14)17(21)12-15)13-1-4-16(5-2-13)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHKGYGPOOPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-(4-morpholinophenyl)quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.